2-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Description
2-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound featuring a fused triazole-pyrimidine core with methyl (-CH₃) and trifluoromethyl (-CF₃) substituents at positions 2 and 5, respectively, and a hydroxyl (-OH) group at position 6. This structure combines electron-donating (methyl) and electron-withdrawing (trifluoromethyl) groups, influencing its physicochemical and biological properties.
Properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4O/c1-3-11-6-12-4(7(8,9)10)2-5(15)14(6)13-3/h2H,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKKTRUPRFCCLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CC(=O)N2N1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the regioselective one-step synthesis using 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of microwave-mediated synthesis is particularly advantageous for industrial applications due to its efficiency and scalability .
Chemical Reactions Analysis
Chlorination at the 7-Position
The hydroxyl group undergoes chlorination using phosphorus oxychloride (POCl₃), converting it to a reactive chloride intermediate. This step is critical for enabling subsequent nucleophilic substitutions .
Reaction Conditions :
-
Reagent : Excess POCl₃ (5–10 equivalents)
-
Temperature : Reflux (~110°C)
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Time : 3 hours
Product :
7-Chloro-2-methyl-5-(trifluoromethyl) triazolo[1,5-a]pyrimidine
Nucleophilic Substitution with Amines
The chloride intermediate reacts with primary or secondary amines (e.g., anilines) to form 7-amino derivatives. This substitution occurs under mild conditions in polar aprotic solvents .
General Procedure :
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Reactants : 7-Chloro derivative + amine (1.1 equivalents)
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Solvent : Isopropanol or DMF
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Temperature : 50°C
Example Reaction :
7-Chloro derivative + aniline → 7-Phenylamino-2-methyl-5-(trifluoromethyl)triazolo[1,5-a]pyrimidine
Thiolation with Mercaptans
The chloride intermediate undergoes thiolation with mercaptans (e.g., furan-2-ylmethanethiol) in the presence of a base (e.g., NaH), forming thioether linkages .
Reaction Conditions :
Product :
7-((Furan-2-ylmethyl)thio)-2-methyl-5-(trifluoromethyl)triazolo[1,5-a]pyrimidine
Aminomethylation for Side-Chain Elaboration
Thioether derivatives undergo aminomethylation with formaldehyde and secondary amines (e.g., piperidine), introducing N-alkylated side chains. This reaction enhances solubility and bioactivity .
General Procedure :
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Reactants : Thioether derivative + formaldehyde + secondary amine
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Solvent : Methanol or ethanol
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Temperature : 50–60°C
Example Reaction :
7-((Furan-2-ylmethyl)thio) derivative + piperidine → 7-((5-(Piperidin-1-ylmethyl)furan-2-yl)methylthio) derivative
Hydrogen Bonding and Stability
The hydroxyl group participates in intermolecular hydrogen bonding (e.g., N7–H7···O4 interactions), stabilizing crystal structures. This property is critical for modulating physicochemical properties .
Key Hydrogen Bonds :
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of triazolo[1,5-a]pyrimidines. For instance, similar compounds have been evaluated for their antiproliferative effects on various cancer cell lines, such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) .
Case Study :
A study synthesized several derivatives of triazolo[1,5-a]pyrimidines and tested them against the NCI-60 panel of human cancer cell lines. Some compounds demonstrated significant inhibition of cell proliferation, indicating that modifications to the triazolo core can enhance anticancer activity .
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| 2b | A375 | 5.14 |
| 3b | DU145 | 4.76 |
| 4b | MCF-7 | 3.65 |
Antifungal Activity
The compound has also shown promise as an antifungal agent. Research indicates that triazolo derivatives exhibit varying degrees of effectiveness against fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum .
Case Study :
In a comparative study of antifungal activities at a concentration of 50 μg/ml, several derivatives exhibited inhibition rates comparable to traditional fungicides.
| Compound | Fungal Pathogen | Inhibition Rate (%) |
|---|---|---|
| 5b | B. cinerea | 96.76 |
| 5j | S. sclerotiorum | 82.73 |
| 5l | C. gloeosporioides | 90.12 |
Agricultural Applications
The trifluoromethyl group in the structure enhances lipophilicity, which can improve the compound's efficacy as an insecticide or herbicide. Preliminary studies suggest that certain derivatives may possess insecticidal properties against pests like Mythimna separata and Spodoptera frugiperda .
Case Study :
A synthesis of novel trifluoromethyl pyrimidine derivatives was conducted, leading to compounds that showed moderate insecticidal activity at concentrations higher than conventional pesticides .
Mechanism of Action
The mechanism of action of 2-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme dihydroorotate dehydrogenase in Plasmodium falciparum, which is crucial for the parasite’s pyrimidine biosynthesis . This inhibition disrupts the parasite’s ability to proliferate, making it an effective anti-malarial agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Key analogs and their properties are summarized below:
*Estimated based on analogs in .
Key Observations:
- Thermal Stability : The trifluoromethyl group (in 4b) lowers the melting point (263°C) compared to the methyl analog (4a, 287°C), likely due to reduced crystallinity from increased lipophilicity . The target compound’s melting point is expected to fall between these values.
- Solubility: The hydroxyl group at position 7 enhances water solubility via hydrogen bonding, contrasting with chloro or alkoxy derivatives (e.g., 5a) .
- Molecular Weight : The target compound’s molecular weight (~232.1) is higher than 4a and 4b, which may influence pharmacokinetic properties like absorption and distribution.
Enzyme Inhibition
- Dihydroorotate Dehydrogenase (DHODH) Inhibition : Analogs like 4b (5-CF₃) exhibit potent DHODH inhibition, critical for antiparasitic and anti-inflammatory applications. The target compound’s trifluoromethyl group may enhance binding to hydrophobic enzyme pockets, while the methyl group fine-tunes steric interactions .
- Acetolactate Synthase (ALS) Targeting : Triazolopyrimidines with aryl substitutions (e.g., 5-Ph) are herbicidal, targeting ALS in plants. The trifluoromethyl group in the target compound could improve herbicidal activity by resisting metabolic degradation compared to methyl or phenyl analogs .
Antimicrobial and Antitubercular Activity
- Chloro derivatives (e.g., 5a) serve as intermediates for antitubercular agents , while 7-anilino derivatives (e.g., compound D2-2f) show antibacterial activity . The target compound’s hydroxyl group may allow derivatization into bioactive amines or ethers.
Biological Activity
2-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a compound with a unique chemical structure that has garnered attention in the field of medicinal chemistry. This compound is characterized by its triazole and pyrimidine rings, which are known for their diverse biological activities. The focus of this article is to explore the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C7H5F3N4O
- Molecular Weight: 218.14 g/mol
- CAS Number: 95095-67-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies have indicated that it may act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Inhibition of RNase H Activity: Research has shown that derivatives of the triazolo[1,5-a]pyrimidine scaffold can inhibit RNase H with IC50 values in the micromolar range. For instance, one study reported an IC50 value of 0.41 µM for a related compound, indicating potent inhibitory activity against this enzyme .
- Modulation of Receptor Activity: The compound has been studied for its potential as a positive allosteric modulator at nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological processes .
Biological Activities
The compound exhibits several biological activities that make it a candidate for therapeutic applications:
Antiviral Activity
Research indicates that triazolo[1,5-a]pyrimidine derivatives can inhibit viral replication. For example, compounds within this class have been evaluated for their efficacy against HIV-1 through their ability to inhibit RNase H activity .
Anticancer Potential
The structural characteristics of this compound suggest potential anticancer properties. In vitro studies demonstrate that modifications to the triazole and pyrimidine rings can enhance cytotoxicity against various cancer cell lines .
Insecticidal Activity
Recent studies have also explored the insecticidal properties of trifluoromethyl pyrimidine derivatives. The compound has shown promising results against agricultural pests such as Spodoptera frugiperda and Mythimna separata, indicating its potential use in pest control .
Case Studies
Several studies have documented the biological activity of related compounds:
| Study | Compound | Activity | IC50 (µM) |
|---|---|---|---|
| 11a | RNase H Inhibition | 17.7 | |
| 12b | RNase H Inhibition | 13.1 | |
| Triazole Derivative | Antiviral Activity | 0.41 |
These findings highlight the diverse biological activities associated with compounds containing the triazolo[1,5-a]pyrimidine scaffold.
Q & A
Advanced Research Question
- Heats of Formation (HOF) : Calculated via Gaussian09 using atomization energy methods. Group contribution models show HOF values correlate with detonation velocity (D = 8.2–9.5 km/s) for energetic derivatives .
- Density Functional Theory (DFT) : Predicts bond dissociation energies (BDE) and electrostatic potentials to assess stability under thermal stress .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- PPE : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .
- Waste Disposal : Halogenated byproducts require neutralization (e.g., NaHCO₃) before disposal in designated hazardous waste containers .
- Ventilation : Reactions involving POCl₃ or HCl must be conducted in fume hoods .
How do substituent variations at the 5- and 7-positions influence bioactivity?
Advanced Research Question
Structure-Activity Relationship (SAR) studies reveal:
- 5-Phenyl substituents : Enhance anticancer activity (IC₅₀ = 1.2–5.6 µM in colorectal cancer models) .
- 7-Hydroxy groups : Improve solubility but reduce metabolic stability (t₁/₂ <2 hours in liver microsomes) .
Chlorine or fluorine at the 5-position increases selectivity for microbial targets (e.g., antitubercular activity) .
What analytical techniques are used to assess purity and reaction progress?
Basic Research Question
- TLC : Hexane/EtOAc (1:1) or EtOAc/light petroleum (3:7) systems monitor reaction completion .
- NMR : ¹H/¹³C spectra confirm regiochemistry; CF₃ groups show characteristic ¹⁹F NMR shifts at δ −60 to −70 ppm .
- Microanalysis : C/H/N percentages must align with theoretical values (±0.3%) .
How can contradictions in reported synthetic yields be resolved?
Advanced Research Question
Variations arise from:
- Catalyst choice : p-Toluenesulfonic acid increases yields by 15–20% compared to HCl .
- Solvent polarity : Ethanol/water (1:1) improves cyclization efficiency over pure ethanol .
Statistical optimization (e.g., Box-Behnken design) can identify critical factors (temperature, molar ratios) .
What mechanistic insights explain its enzyme inhibition properties?
Advanced Research Question
- Competitive binding : Trifluoromethyl groups occupy hydrophobic pockets in PDE10A or KDR kinase active sites .
- Hydrogen bonding : The 7-hydroxy group forms H-bonds with catalytic residues (e.g., Asp101 in PDEs) .
Molecular docking (AutoDock Vina) predicts binding affinities (ΔG = −9.2 to −11.5 kcal/mol) .
How does this compound compare to similar triazolo[1,5-a]pyrimidines in corrosion inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
